Veliparib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Veliparib is a small molecule drug being investigated in scientific research for its potential to treat various cancers. Its primary mechanism of action targets a cellular process called Poly(ADP-ribose) (PAR)ylation, which plays a crucial role in DNA repair []. Here's a breakdown of its application in scientific research:

Inhibition of PARP for Tumor Targeting

Cancer cells often rely heavily on PARP activity to repair DNA damage. Veliparib functions as a PARP inhibitor, by blocking the PARP enzyme from performing its repair functions. This can be particularly effective in tumors with mutations in genes like BRCA1 and BRCA2, which are already deficient in DNA repair mechanisms []. By further inhibiting their repair capabilities, Veliparib can lead to increased tumor cell death.

Combination Therapies

Research suggests that Veliparib might be more effective when combined with other DNA-damaging therapies, such as chemotherapy or radiotherapy. The combined approach aims to inflict more significant DNA damage on cancer cells, overwhelming their repair capacity and promoting cell death [].

Exploring Efficacy in Different Cancers

Current research is actively investigating the efficacy of Veliparib in treating various cancers, including:

- Ovarian cancer, particularly in patients with BRCA mutations [].

- Breast cancer, especially in patients with BRCA mutations or who have received prior chemotherapy [].

- Pancreatic cancer, in combination with other therapies [].

- Other cancers like prostate cancer and glioblastoma are also being explored in clinical trials [, ].

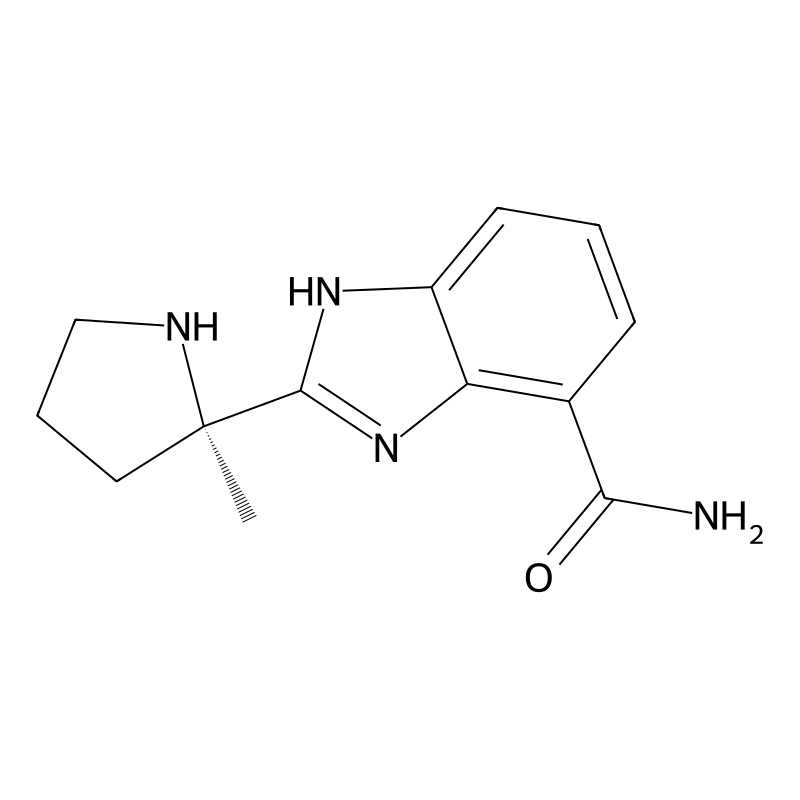

Veliparib, chemically known as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound belongs to the class of organic compounds known as benzimidazoles, characterized by a fused benzene and imidazole ring structure. Veliparib is primarily investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapy and radiation by inhibiting DNA repair mechanisms in cancer cells with defective DNA repair pathways .

- PARP normally binds to DNA damage sites and utilizes NAD+ (an essential cellular molecule) to initiate the DNA repair process by adding PARP chains (poly ADP-ribose) to proteins involved in repair.

- Veliparib competes with NAD+ for the binding site on PARP, hindering its ability to initiate DNA repair.

- In cancer cells with HR pathway deficiencies, this inhibition becomes particularly critical. With compromised DNA repair mechanisms, these cells are more susceptible to the cytotoxic effects of DNA damage, ultimately leading to cell death.

Veliparib functions through the inhibition of PARP enzymes, which play a critical role in the repair of single-strand breaks in DNA. By blocking these enzymes, veliparib prevents the repair of damaged DNA, leading to increased cell death, especially in cancer cells that rely heavily on PARP for survival. The compound exhibits specific inhibitory constants (K_i) of 5.2 nmol/L for PARP-1 and 2.9 nmol/L for PARP-2, indicating its potency .

The biological activity of veliparib has been extensively studied in clinical trials. It has shown promise in treating various solid tumors, particularly those with BRCA mutations or other deficiencies in homologous recombination repair mechanisms. In preclinical models and early-phase clinical trials, veliparib demonstrated significant antitumor activity when combined with chemotherapeutic agents such as temozolomide and camptothecin . The compound's ability to sensitize tumors to radiation therapy has also been documented, suggesting its utility in combination regimens .

Several methods have been developed for synthesizing veliparib. The most common approach involves multi-step organic synthesis techniques that typically include:

- Formation of the Benzimidazole Core: This is achieved through condensation reactions involving appropriate precursors.

- Introduction of the Pyrrolidine Moiety: The (R)-2-methylpyrrolidine group is introduced via alkylation or amination reactions.

- Carboxamide Formation: The final step involves converting the intermediate into the carboxamide form through reaction with suitable carboxylic acid derivatives .

Recent advancements have also focused on developing prodrugs of veliparib that enhance its delivery and efficacy by targeting mitochondria or improving pharmacokinetic properties .

Veliparib is primarily researched for its applications in oncology. Its main uses include:

- Combination Therapy: Enhancing the effectiveness of chemotherapy drugs such as temozolomide and cisplatin.

- Radiation Sensitization: Increasing tumor sensitivity to radiation therapy.

- Targeted Therapy: Particularly effective in tumors with BRCA mutations or other DNA repair deficiencies .

Interaction studies have revealed that veliparib may exhibit various drug-drug interactions. For instance, when combined with benzyl alcohol, there is an increased risk of methemoglobinemia . Additionally, studies indicate that the efficacy of veliparib can be influenced by its combination with other chemotherapeutic agents, highlighting the importance of understanding these interactions for optimizing treatment regimens .

Several compounds share structural or functional similarities with veliparib. Notable examples include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Olaparib | PARP inhibitor | Greater PARP trapping ability compared to veliparib; used primarily in BRCA-mutated cancers. |

| Niraparib | PARP inhibitor | Has a longer half-life and can be administered once daily; effective across various tumor types. |

| Talazoparib | PARP inhibitor | Exhibits higher potency against PARP-1 and better trapping ability; used for certain breast cancers. |

Veliparib is unique among these compounds due to its specific pharmacokinetic profile and its potential effectiveness when combined with certain cytotoxic agents, although it may not exhibit the same degree of PARP trapping as some of its counterparts .

Veliparib demonstrates potent inhibitory activity against both Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2, with distinct kinetic profiles for each isoform. The compound exhibits exceptional selectivity for these two enzymes within the broader Poly(ADP-ribose) Polymerase family, with inhibitory constants of 5.2 nanomolar for Poly(ADP-ribose) Polymerase 1 and 2.9 nanomolar for Poly(ADP-ribose) Polymerase 2 [1]. This selectivity profile distinguishes veliparib from other clinical Poly(ADP-ribose) Polymerase inhibitors, as it meets chemical probe criteria with inhibitory concentration values greater than 100-fold lower for Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2 compared to other family members [2].

The isoform selectivity of veliparib stems from its unique interaction pattern with conserved residues in the active sites of both enzymes. Structural analysis reveals that veliparib forms extensive interactions with the active sites of Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2, including both direct and water-mediated hydrogen bonding interactions with specific regulatory subdomain residues. In Poly(ADP-ribose) Polymerase 1, veliparib engages with glutamic acid residue 763 and aspartic acid residue 766, while in Poly(ADP-ribose) Polymerase 2, it interacts with glutamic acid residue 335 [2]. These carboxyl side chains are not conserved in other Poly(ADP-ribose) Polymerase family members, providing the molecular basis for the observed selectivity.

Table 1: Veliparib Inhibition Kinetics for Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2

| Isoform | Ki (nmol/L) | IC50 (nmol/L) | Selectivity | Inhibitor Type |

|---|---|---|---|---|

| PARP1 | 5.2 | 4.73 | High | Type III |

| PARP2 | 2.9 | Not specified | High | Type III |

The enzyme inhibition kinetics reveal that veliparib functions as a Type III inhibitor for both isoforms, meaning it exhibits pro-release behavior that weakens the interaction between the enzyme and deoxyribonucleic acid breaks [3] [4]. This classification is based on the compound's ability to influence allosteric communication between the catalytic domain and deoxyribonucleic acid binding domains, resulting in reduced retention of the enzyme at damage sites.

Comparative analysis of binding kinetics using surface plasmon resonance demonstrates that veliparib exhibits different kinetic characteristics compared to other clinical Poly(ADP-ribose) Polymerase inhibitors. The compound displays an on-rate of 1.74 × 10^6 (1/Ms) and an off-rate of 4.10 × 10^-3 (1/s) for Poly(ADP-ribose) Polymerase 1, resulting in a dissociation constant of 2.39 × 10^-9 M [5]. This kinetic profile indicates relatively rapid binding and dissociation compared to compounds like talazoparib, which exhibits significantly slower off-rates.

Allosteric Modulation Mechanisms in Deoxyribonucleic Acid Repair Pathways

Veliparib exerts its effects on deoxyribonucleic acid repair pathways through complex allosteric modulation mechanisms that differ significantly between Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2. The compound's allosteric effects are mediated through its binding to the nicotinamide adenine dinucleotide binding pocket, which triggers conformational changes that propagate through the enzyme structure to affect deoxyribonucleic acid binding domains [6] [7].

In Poly(ADP-ribose) Polymerase 1, veliparib binding results in increased hydrogen-deuterium exchange in the helical domain, particularly in the alpha-helical regions that normally undergo conformational changes upon deoxyribonucleic acid binding and nicotinamide adenine dinucleotide binding [7]. This increased exchange indicates destabilization of the helical domain structure, which correlates with the compound's Type III behavior and reduced enzyme retention on deoxyribonucleic acid breaks. The allosteric signal transmission occurs through the regulatory helical subdomain, which acts as a critical communication hub between the catalytic site and deoxyribonucleic acid binding domains.

Hydrogen-deuterium exchange mass spectrometry studies reveal that veliparib stabilizes the same helical domain regions that become destabilized when nicotinamide adenine dinucleotide or other Type I inhibitors bind [7]. This opposite effect on helical domain dynamics explains the compound's unique pharmacological profile compared to other Poly(ADP-ribose) Polymerase inhibitors that enhance enzyme retention on deoxyribonucleic acid.

Table 2: Allosteric Modulation Effects of Veliparib

| Parameter | PARP1 | PARP2 |

|---|---|---|

| DNA binding affinity change | Decreased (Type III) | Slightly decreased |

| Retention on DNA breaks | Reduced | Minimal change |

| Allosteric effect type | Pro-release | Pro-release |

| Helix dynamics impact | Increased HX in HD | Different from PARP1 |

The allosteric modulation mechanism in Poly(ADP-ribose) Polymerase 2 exhibits distinct characteristics compared to Poly(ADP-ribose) Polymerase 1. Veliparib slightly decreases the deoxyribonucleic acid binding affinity of Poly(ADP-ribose) Polymerase 2 by approximately 1.2-fold, while other clinical Poly(ADP-ribose) Polymerase inhibitors significantly increase retention [3] [8]. This differential effect is attributed to structural differences in the positioning of helix F within the helical domain between the two isoforms.

The molecular basis for these allosteric differences lies in the distinct conformational states of the helical domain in Poly(ADP-ribose) Polymerase 1 versus Poly(ADP-ribose) Polymerase 2. In Poly(ADP-ribose) Polymerase 1, the N-terminal portion of helix F is bent away from the ADP-ribosyl transferase domain, providing more space for inhibitor accommodation. In contrast, Poly(ADP-ribose) Polymerase 2 has a straighter helix F configuration that would potentially clash with bulkier inhibitors but allows veliparib to bind without significant steric hindrance [3] [4].

Deoxyribonucleic Acid Binding Thermodynamics and Groove Interaction Studies

Comprehensive biophysical studies have elucidated the thermodynamic parameters governing veliparib's interaction with deoxyribonucleic acid, revealing a complex binding mechanism that involves multiple interaction modes. The compound's binding to calf thymus deoxyribonucleic acid is characterized as an enthalpy-driven process, indicating that favorable enthalpy changes overcome unfavorable entropy changes to drive complex formation [9] [10].

Nuclear magnetic resonance spectroscopy studies demonstrate that veliparib interacts with deoxyribonucleic acid primarily through partial intercalation, as evidenced by broadening and upfield shifts of proton peaks in the compound's nuclear magnetic resonance spectrum upon deoxyribonucleic acid binding [9] [10]. This partial intercalation is accompanied by groove binding interactions, creating a multivalent binding mode that enhances the overall stability of the deoxyribonucleic acid-veliparib complex.

Fluorescence quenching experiments reveal that veliparib binding to deoxyribonucleic acid occurs through a static quenching mechanism, indicating the formation of a stable ground-state complex rather than dynamic collisional interactions [9] [10]. Time-resolved fluorescence spectroscopy confirms this static binding mode and provides insights into the complex formation kinetics.

Table 3: Deoxyribonucleic Acid Binding Thermodynamics of Veliparib

| Binding Parameter | Value/Description | Method |

|---|---|---|

| Binding Mode | Partial intercalation + groove binding | NMR, CD, Viscosity |

| Thermodynamic Process | Enthalpy-driven | Thermodynamic calculation |

| Primary Forces | Hydrogen bonds + van der Waals | Biophysical studies |

| Binding Affinity (KD) | Not precisely determined | Multiple techniques |

| Groove Preference | Minor groove preferred | Molecular docking |

Thermodynamic analysis reveals that the veliparib-deoxyribonucleic acid interaction is stabilized by a combination of hydrogen bonding and van der Waals forces [9] [10]. The enthalpy-driven nature of the binding process suggests that these favorable intermolecular contacts provide the primary driving force for complex formation, while entropy changes associated with conformational restrictions and solvent reorganization are unfavorable but overcome by the enthalpic contributions.

Molecular docking studies indicate that veliparib preferentially binds to the minor groove of deoxyribonucleic acid, though other binding modes including classic intercalation and partial intercalation cannot be ruled out [9] [10]. The compound's interaction with the groove involves contacts with the phosphate backbone, deoxyribose sugar moieties, and nucleotide bases, resulting in conformational changes in the deoxyribonucleic acid structure as detected by circular dichroism and Fourier transform infrared spectroscopy.

Viscosity measurements provide additional evidence for the binding mechanism, showing changes consistent with partial intercalation that causes unwinding and lengthening of the deoxyribonucleic acid helix [9] [10]. These viscosity changes are intermediate between those observed for pure groove binders and classical intercalators, supporting the proposed mixed binding mode.

Competitive Inhibition Analysis Against Nicotinamide Adenine Dinucleotide Binding Site

Veliparib functions as a competitive inhibitor of nicotinamide adenine dinucleotide binding to both Poly(ADP-ribose) Polymerase 1 and Poly(ADP-ribose) Polymerase 2, directly competing for the same binding site within the catalytic domain [2] [5]. This competitive inhibition mechanism is fundamental to the compound's pharmacological activity and distinguishes it from non-competitive or uncompetitive inhibitors that bind to different sites on the enzyme.

The competitive nature of veliparib's inhibition is demonstrated through enzyme kinetic studies that examine the relationship between inhibitor concentration, substrate concentration, and enzyme activity. The inhibition follows classical competitive kinetics, where the apparent Michaelis constant for nicotinamide adenine dinucleotide increases in the presence of veliparib while the maximum velocity remains unchanged [5]. This kinetic pattern confirms that veliparib and nicotinamide adenine dinucleotide compete for the same binding site.

Table 4: Competitive Inhibition Analysis Against Nicotinamide Adenine Dinucleotide Binding

| Inhibition Type | PARP Isoform | NAD+ Km (μM) | Ki calculation | Binding Site |

|---|---|---|---|---|

| Competitive with NAD+ | PARP1 | Not specified | Ki = IC50/(1+[substrate]/Km) | Nicotinamide binding pocket |

| Competitive with NAD+ | PARP2 | Not specified | Ki = IC50/(1+[substrate]/Km) | Nicotinamide binding pocket |

The inhibitory constant calculation for competitive inhibition follows the Cheng-Prusoff equation: Ki = IC50/(1+[substrate]/Km), where the inhibitory constant represents the true binding affinity of the inhibitor for the enzyme [5]. This relationship allows for the conversion of experimentally determined IC50 values to thermodynamically meaningful binding constants that account for the presence of competing substrate.

Structural analysis of the nicotinamide binding pocket reveals that veliparib occupies the same region as the nicotinamide moiety of nicotinamide adenine dinucleotide, making extensive contacts with conserved residues that normally interact with the natural substrate [2]. The compound's benzimidazole ring system mimics the nicotinamide ring, allowing it to engage in similar hydrogen bonding and π-π stacking interactions with aromatic residues in the binding pocket.

The competitive inhibition mechanism has important implications for the compound's cellular activity, as the degree of Poly(ADP-ribose) Polymerase inhibition depends on both the veliparib concentration and the intracellular nicotinamide adenine dinucleotide concentration. High nicotinamide adenine dinucleotide levels can overcome veliparib inhibition, while nicotinamide adenine dinucleotide depletion can enhance the compound's inhibitory effects [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of fallopian tube cancer , Treatment of ovarian cancer , Treatment of peritoneal carcinoma

Treatment of lung carcinoma (small cell and non-small cell carcinoma)

Treatment of breast cance

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Transferases (EC2)

Pentosyltransferases [EC:2.4.2.-]

PARP [HSA:142 10038 10039 143] [KO:K24070 K10798]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Ramalingam SS, Blais N, Mazieres J, Reck M, Jones CM, Juhász E, Urban L, Orlov S, Barlési F, Kio E, Keiholz U, Qin Q, Qian J, Nickner C, Dziubinski J, Xiong H, Ansell P, McKee MD, Giranda V, Gorbunova V. Randomized, Placebo-Controlled, Phase 2 Study of Veliparib in Combination with Carboplatin and Paclitaxel for Advanced/Metastatic Non-Small Cell Lung Cancer. Clin Cancer Res. 2016 Oct 10. pii: clincanres.3069.2016. [Epub ahead of print] PubMed PMID: 27803064.

3: Munasinghe W, Stodtmann S, Tolcher A, Calvo E, Gordon M, Jalving M, de Vos-Geelen J, Medina D, Bergau D, Nuthalapati S, Hoffman D, Shepherd S, Xiong H. Effect of veliparib (ABT-888) on cardiac repolarization in patients with advanced solid tumors: a randomized, placebo-controlled crossover study. Cancer Chemother Pharmacol. 2016 Nov;78(5):1003-1011. PubMed PMID: 27709282; PubMed Central PMCID: PMC5083757.

4: Isakoff SJ, Puhalla S, Domchek SM, Friedlander M, Kaufman B, Robson M, Telli ML, Diéras V, Han HS, Garber JE, Johnson EF, Maag D, Qin Q, Giranda VL, Shepherd SP. A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale. Future Oncol. 2016 Oct 14. [Epub ahead of print] PubMed PMID: 27739325.

5: Chabot P, Hsia TC, Ryu JS, Gorbunova V, Belda-Iniesta C, Ball D, Kio E, Mehta M, Papp K, Qin Q, Qian J, Holen KD, Giranda V, Suh JH. Veliparib in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study. J Neurooncol. 2016 Sep 21. [Epub ahead of print] PubMed PMID: 27655223.

6: Subhash VV, Tan SH, Yeo MS, Yan FL, Peethala PC, Liem N, Krishnan V, Yong WP. ATM expression predicts Veliparib and Irinotecan sensitivity in gastric cancer by mediating P53 independent regulation of cell cycle and apoptosis. Mol Cancer Ther. 2016 Sep 16. pii: molcanther.1002.2015. [Epub ahead of print] PubMed PMID: 27638859.

7: Pratz KW, Rudek MA, Gojo I, Litzow MR, McDevitt MA, Ji JJ, Karnitz L, Herman JG, Kinders R, Smith BD, Gore SD, Carraway H, Showel MM, Gladstone DE, Levis MJ, Tsai HL, Rosner GL, Chen A, Kaufmann SH, Karp J. A Phase I study of topotecan, carboplatin and the PARP inhibitor veliparib in acute leukemias, aggressive myeloproliferative neoplasms and chronic myelomonocytic leukemia. Clin Cancer Res. 2016 Aug 22. pii: clincanres.1274.2016. [Epub ahead of print] PubMed PMID: 27551000.

8: Gojo I, Beumer JH, Pratz KW, McDevitt MA, Baer MR, Blackford AL, Smith BD, Gore SD, Carraway H, Showel MM, Levis MJ, Dezern A, Gladstone DE, Ji JJ, Wang L, Kinders R, Pouquet M, Ali-Walbi I, Rudek MA, Poh W, Herman JG, Karnitz L, Kaufmann SH, Chen A, Karp J. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia. Clin Cancer Res. 2016 Aug 8. pii: clincanres.0984.2016. [Epub ahead of print] PubMed PMID: 27503200.

9: Rugo HS, Olopade OI, DeMichele A, Yau C, van 't Veer LJ, Buxton MB, Hogarth M, Hylton NM, Paoloni M, Perlmutter J, Symmans WF, Yee D, Chien AJ, Wallace AM, Kaplan HG, Boughey JC, Haddad TC, Albain KS, Liu MC, Isaacs C, Khan QJ, Lang JE, Viscusi RK, Pusztai L, Moulder SL, Chui SY, Kemmer KA, Elias AD, Edmiston KK, Euhus DM, Haley BB, Nanda R, Northfelt DW, Tripathy D, Wood WC, Ewing C, Schwab R, Lyandres J, Davis SE, Hirst GL, Sanil A, Berry DA, Esserman LJ; I-SPY 2 Investigators.. Adaptive Randomization of Veliparib-Carboplatin Treatment in Breast Cancer. N Engl J Med. 2016 Jul 7;375(1):23-34. doi: 10.1056/NEJMoa1513749. PubMed PMID: 27406347.

10: Kummar S, Wade JL, Oza AM, Sullivan D, Chen AP, Gandara DR, Ji J, Kinders RJ, Wang L, Allen D, Coyne GO, Steinberg SM, Doroshow JH. Randomized phase II trial of cyclophosphamide and the oral poly (ADP-ribose) polymerase inhibitor veliparib in patients with recurrent, advanced triple-negative breast cancer. Invest New Drugs. 2016 Jun;34(3):355-63. doi: 10.1007/s10637-016-0335-x. PubMed PMID: 26996385; PubMed Central PMCID: PMC4860030.

11: Villalona-Calero MA, Duan W, Zhao W, Shilo K, Schaaf LJ, Thurmond J, Westman JA, Marshall J, Xiaobai L, Ji J, Rose J, Lustberg M, Bekaii-Saab T, Chen A, Timmers C. Veliparib Alone or in Combination with Mitomycin C in Patients with Solid Tumors With Functional Deficiency in Homologous Recombination Repair. J Natl Cancer Inst. 2016 Feb 4;108(7). pii: djv437. doi: 10.1093/jnci/djv437. PubMed PMID: 26848151; PubMed Central PMCID: PMC4948564.

12: LoRusso PM, Li J, Burger A, Heilbrun LK, Sausville EA, Boerner SA, Smith D, Pilat MJ, Zhang J, Tolaney SM, Cleary JM, Chen AP, Rubinstein L, Boerner JL, Bowditch A, Cai D, Bell T, Wolanski A, Marrero AM, Zhang Y, Ji J, Ferry-Galow K, Kinders RJ, Parchment RE, Shapiro GI. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. Clin Cancer Res. 2016 Jul 1;22(13):3227-37. doi: 10.1158/1078-0432.CCR-15-0652. PubMed PMID: 26842236; PubMed Central PMCID: PMC4930710.

13: Bogliolo S, Cassani C, Dominoni M, Musacchi V, Venturini PL, Spinillo A, Ferrero S, Gardella B. Veliparib for the treatment of ovarian cancer. Expert Opin Investig Drugs. 2016;25(3):367-74. doi: 10.1517/13543784.2016.1146677. Review. PubMed PMID: 26807493.

14: Rodler ET, Kurland BF, Griffin M, Gralow JR, Porter P, Yeh RF, Gadi VK, Guenthoer J, Beumer JH, Korde L, Strychor S, Kiesel BF, Linden HM, Thompson JA, Swisher E, Chai X, Shepherd S, Giranda V, Specht JM. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer. Clin Cancer Res. 2016 Jun 15;22(12):2855-64. doi: 10.1158/1078-0432.CCR-15-2137. PubMed PMID: 26801247; PubMed Central PMCID: PMC4911292.

15: Landrum LM, Brady WE, Armstrong DK, Moore KN, DiSilvestro PA, O'Malley DM, Tenney ME, Rose PG, Fracasso PM. A phase I trial of pegylated liposomal doxorubicin (PLD), carboplatin, bevacizumab and veliparib in recurrent, platinum-sensitive ovarian, primary peritoneal, and fallopian tube cancer: An NRG Oncology/Gynecologic Oncology Group study. Gynecol Oncol. 2016 Feb;140(2):204-9. doi: 10.1016/j.ygyno.2015.11.024. PubMed PMID: 26616225; PubMed Central PMCID: PMC4724478.

16: Gupta SK, Kizilbash SH, Carlson BL, Mladek AC, Boakye-Agyeman F, Bakken KK, Pokorny JL, Schroeder MA, Decker PA, Cen L, Eckel-Passow JE, Sarkar G, Ballman KV, Reid JM, Jenkins RB, Verhaak RG, Sulman EP, Kitange GJ, Sarkaria JN. Delineation of MGMT Hypermethylation as a Biomarker for Veliparib-Mediated Temozolomide-Sensitizing Therapy of Glioblastoma. J Natl Cancer Inst. 2015 Nov 27;108(5). pii: djv369. doi: 10.1093/jnci/djv369. PubMed PMID: 26615020; PubMed Central PMCID: PMC4862419.

17: Gabrielson A, Tesfaye AA, Marshall JL, Pishvaian MJ, Smaglo B, Jha R, Dorsch-Vogel K, Wang H, He AR. Phase II study of temozolomide and veliparib combination therapy for sorafenib-refractory advanced hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Nov;76(5):1073-9. doi: 10.1007/s00280-015-2852-2. PubMed PMID: 26449224; PubMed Central PMCID: PMC4612326.

18: Mizugaki H, Yamamoto N, Nokihara H, Fujiwara Y, Horinouchi H, Kanda S, Kitazono S, Yagishita S, Xiong H, Qian J, Hashiba H, Shepherd SP, Giranda V, Tamura T. A phase 1 study evaluating the pharmacokinetics and preliminary efficacy of veliparib (ABT-888) in combination with carboplatin/paclitaxel in Japanese subjects with non-small cell lung cancer (NSCLC). Cancer Chemother Pharmacol. 2015 Nov;76(5):1063-72. doi: 10.1007/s00280-015-2876-7. PubMed PMID: 26433581; PubMed Central PMCID: PMC4612330.

19: VanderWeele DJ, Paner GP, Fleming GF, Szmulewitz RZ. Sustained Complete Response to Cytotoxic Therapy and the PARP Inhibitor Veliparib in Metastatic Castration-Resistant Prostate Cancer - A Case Report. Front Oncol. 2015 Jul 22;5:169. doi: 10.3389/fonc.2015.00169. PubMed PMID: 26258074; PubMed Central PMCID: PMC4510409.

20: Wagner LM. Profile of veliparib and its potential in the treatment of solid tumors. Onco Targets Ther. 2015 Jul 29;8:1931-9. doi: 10.2147/OTT.S69935. Review. PubMed PMID: 26251615; PubMed Central PMCID: PMC4524591.